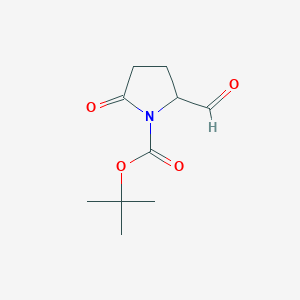

tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate

CAS No.: 1824535-88-7

Cat. No.: VC2590596

Molecular Formula: C10H15NO4

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1824535-88-7 |

|---|---|

| Molecular Formula | C10H15NO4 |

| Molecular Weight | 213.23 g/mol |

| IUPAC Name | tert-butyl 2-formyl-5-oxopyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-7(6-12)4-5-8(11)13/h6-7H,4-5H2,1-3H3 |

| Standard InChI Key | OACIOAKQHBCLAL-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1C(CCC1=O)C=O |

| Canonical SMILES | CC(C)(C)OC(=O)N1C(CCC1=O)C=O |

Introduction

Physical and Chemical Properties

tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate is characterized by its distinct molecular structure containing a five-membered nitrogen-containing heterocycle (pyrrolidine) with several functional groups. It possesses a molecular weight of 213.23 g/mol and a molecular formula of C10H15NO4 . The compound's structure features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen of the pyrrolidine ring, a formyl group at the 2-position, and an oxo group at the 5-position.

Structural Identifiers

The compound can be identified through various chemical notations and identifiers, which are essential for precise scientific communication and database searches:

| Identifier Type | Value |

|---|---|

| CAS Number | 1824535-88-7 |

| IUPAC Name | tert-butyl 2-formyl-5-oxopyrrolidine-1-carboxylate |

| Molecular Formula | C10H15NO4 |

| Molecular Weight | 213.23 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)N1C(CCC1=O)C=O |

| InChI | InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-7(6-12)4-5-8(11)13/h6-7H,4-5H2,1-3H3 |

| InChI Key | OACIOAKQHBCLAL-UHFFFAOYSA-N |

The structural identifiers provided above enable precise identification and classification of the compound in chemical databases and research literature .

Physical Properties

The physical properties of tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate include:

-

Appearance: Typically a solid at room temperature

-

Solubility: Soluble in common organic solvents such as dichloromethane, chloroform, and dimethylformamide (DMF)

-

Stability: Relatively stable under standard laboratory conditions, but sensitive to strong acids which can cleave the tert-butyl group

These properties influence its handling in laboratory settings and its utility in chemical reactions.

Synthesis Methods

Several synthetic routes have been developed to prepare tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate, with varying degrees of efficiency and complexity.

Vilsmeier-Haack Formylation

One of the most common methods for synthesizing this compound involves the formylation of tert-butyl 5-oxopyrrolidine-2-carboxylate using the Vilsmeier-Haack reaction. This method employs dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents under mild conditions.

The reaction proceeds through the following steps:

-

Formation of the Vilsmeier-Haack reagent from DMF and POCl3

-

Electrophilic attack on the pyrrolidine ring

-

Hydrolysis to obtain the final formylated product

This method is particularly valuable due to its reliable yields and relatively simple experimental setup.

From Pyrrolidine Precursors

Alternative synthetic approaches involve the modification of pyrrolidine derivatives. The synthesis can be achieved through:

-

Starting with optically pure L-glutamic acid ester derivatives (compound 15 in literature)

-

Converting to γ-lactam-acid intermediates (compound 16)

-

Further functionalization to introduce the formyl group at the 2-position

Protection and Deprotection Strategies

The synthesis may also involve protection and deprotection strategies, particularly when working with the nitrogen of the pyrrolidine ring. The tert-butyloxycarbonyl (Boc) group is commonly used as a protecting group due to its stability under basic conditions and selective removal under acidic conditions.

A typical approach involves:

-

Protection of the pyrrolidine nitrogen with Boc anhydride

-

Introduction of the formyl group at the 2-position

-

Formation of the 5-oxo group through appropriate functional group transformations

Chemical Reactivity

tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate exhibits diverse chemical reactivity due to its multiple functional groups, making it a versatile building block in organic synthesis.

Formyl Group Reactivity

The aldehyde (formyl) group at the 2-position is highly reactive toward nucleophiles and can participate in various transformations:

-

Reduction to alcohols

-

Oxidation to carboxylic acids

-

Aldol condensations

-

Wittig reactions to form alkenes

-

Reductive amination to form amines

Applications in Pharmaceutical Research

tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate has gained significant attention in pharmaceutical research due to its utility as a building block for complex molecules with biological activity.

Protease Inhibitor Development

One of the most notable applications of this compound is in the development of protease inhibitors, particularly those targeting SARS-CoV 3CL protease. Research has demonstrated its incorporation into dipeptide-type inhibitors with novel P3 scaffolds that display potent inhibitory activity .

In these applications, the compound serves as a key intermediate in the synthesis of more complex structures with specific biological targets. The structural features of tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate, particularly its pyrrolidine core, contribute to the binding affinity and selectivity of the resulting inhibitors.

Neurological Drug Development

The compound and its derivatives have shown potential in the development of drugs targeting neurological disorders. The pyrrolidine ring system is a privileged structure in medicinal chemistry, and the functional groups present in tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate allow for systematic modification to optimize biological activity and pharmacokinetic properties.

Anti-cancer Applications

Research has also explored the application of tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate derivatives in anti-cancer drug development. The compound serves as a valuable intermediate in the synthesis of molecules with potential antitumor activities, highlighting its versatility in medicinal chemistry.

Structure-Activity Relationships

Understanding the relationship between structural modifications of tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate and biological activity is crucial for rational drug design.

Importance of the Formyl Group Position

Research has demonstrated that the position of carbonyl substitution significantly impacts biological activity. For instance, in SARS-CoV protease inhibitors, compounds with 2-carbonyl substitution on related indole units showed higher inhibitory potency compared to those with 3-carbonyl substitution .

This observation suggests that the spatial arrangement of the formyl group in tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate may play a similar role in determining the biological activity of its derivatives.

Hydrogen Bonding Capabilities

The functional groups present in tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate contribute to its hydrogen bonding capabilities, which are often critical for interactions with biological targets. The formyl group, the lactam carbonyl, and the carbamate functionality all serve as potential hydrogen bond acceptors or donors in appropriate contexts .

These hydrogen bonding properties influence the binding affinity and selectivity of derivatives containing the tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate scaffold.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume